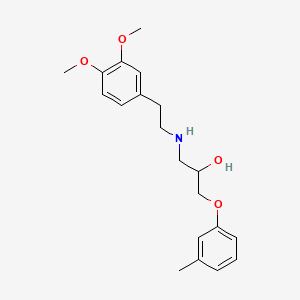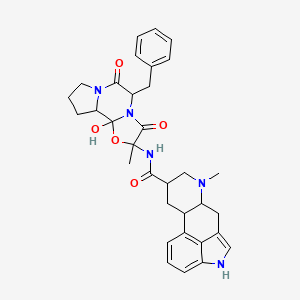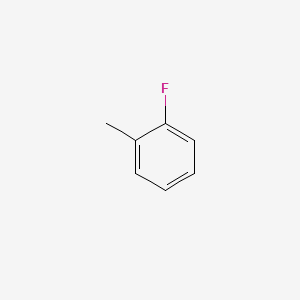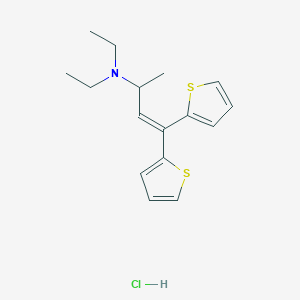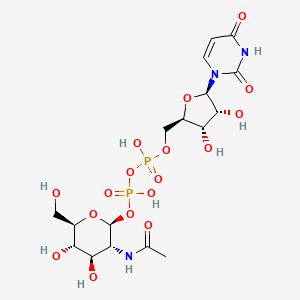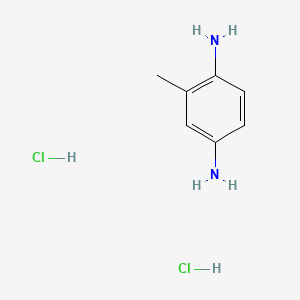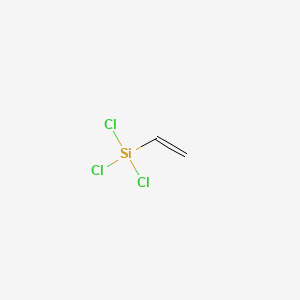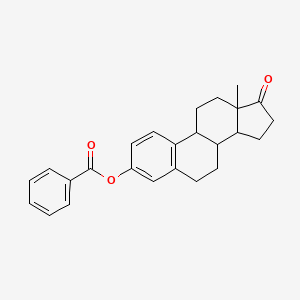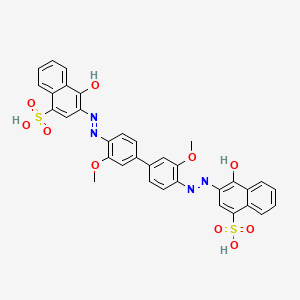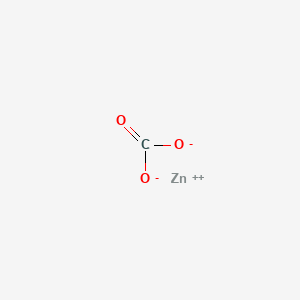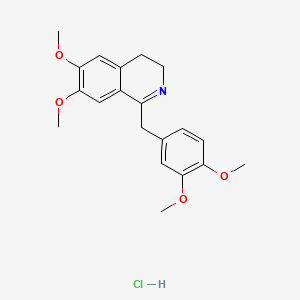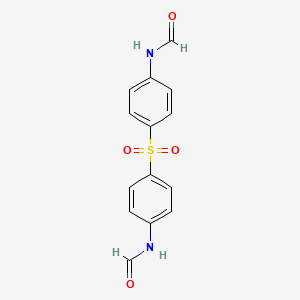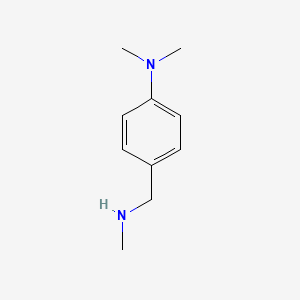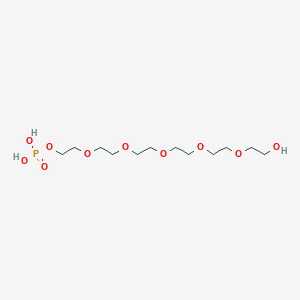
Hexaethylene glycol monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexaethylene glycol monophosphate is a hydroxypolyether phosphate consisting of hexaethylene glycol carrying a single O-phospho group. It derives from a hexaethylene glycol.
Applications De Recherche Scientifique
1. Enzymatic Synthesis in RNA Modification
Hexaethylene glycol monophosphate has been utilized in the enzymatic synthesis of modified RNA. Schlatterer and Jäschke (2006) demonstrated its use in incorporating 5'-amino- and 5'-thiol-hexaethylene glycol guanosine nucleotides into RNA. This modification facilitates a wide range of chemical reactions for biochemical applications, enhancing RNA's versatility in research and potential therapeutic uses (Schlatterer & Jäschke, 2006).
2. Surfactant Adsorption Studies
Stålgren et al. (2002) explored the adsorption characteristics of hexaethylene glycol mono-n-tetradecyl ether, a derivative of hexaethylene glycol monophosphate, on various surfaces. Their research, employing techniques like QCM-D and ellipsometry, provided insights into the behavior of non-ionic surfactants on different surfaces, which is crucial in fields like materials science and nanotechnology (Stålgren, Eriksson, & Boschkova, 2002).
3. Catalysis in Organic Reactions
Hexaethylene glycol monophosphate derivatives have been designed as ionic liquids for specific organic reactions. Jadhav et al. (2011) reported on hexaethylene glycol substituted imidazolium-based ionic liquids, demonstrating their efficiency in enhancing reactivity in various organic reactions, including nucleophilic fluorination. This discovery is significant for chemical synthesis and pharmaceutical research (Jadhav, Jeong, Lim, Sohn, & Kim, 2011).
4. Enhancing Nuclease Resistance in DNA Nanostructures
In the realm of DNA nanostructure stabilization, Conway et al. (2013) found that hexaethylene glycol modifications significantly increased nuclease resistance, allowing for the creation of more stable DNA prismatic cages. Such advancements are pivotal in biological and pharmaceutical applications where DNA stability is crucial (Conway, McLaughlin, Castor, & Sleiman, 2013).
5. Material Science and Engineering Applications
He et al. (2021) investigated the use of hexaethylene glycol derivatives in improving the surface characteristics of composite resins. This research has implications for the development of materials with enhanced physical properties, relevant in fields such as dentistry and material engineering (He, Garoushi, Säilynoja, Vallittu, & Lassila, 2021).
Propriétés
Nom du produit |
Hexaethylene glycol monophosphate |
|---|---|
Formule moléculaire |
C12H27O10P |
Poids moléculaire |
362.31 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C12H27O10P/c13-1-2-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22-23(14,15)16/h13H,1-12H2,(H2,14,15,16) |
Clé InChI |
PTMCGHPIYOSATH-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCOCCOP(=O)(O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



